![molecular formula C8H14O3 B1630515 Diethylene glycol divinyl ether CAS No. 764-99-8](/img/structure/B1630515.png)
Diethylene glycol divinyl ether
Overview
Description
Diethylene glycol divinyl ether is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- DEGDVE is a colorless and transparent liquid with a boiling point of 198°C under atmospheric pressure . It is miscible with alcohol, ether, ester, and aromatic hydrocarbons but only slightly soluble in water.
- As a reactive diluent, DEGDVE is commonly used in UV- and peroxide-cured adhesives and sealants . Its presence modifies the curing process by affecting polymerization and cross-linking.
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known to be a reactive diluent, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause irritation of the digestive tract and respiratory tract, suggesting that it may have some impact on cell function
Molecular Mechanism
It is known to be a reactive diluent, suggesting that it may interact with biomolecules and potentially influence enzyme activity or gene expression
Temporal Effects in Laboratory Settings
It is known to be light-sensitive, suggesting that its effects may change over time
Dosage Effects in Animal Models
It is known to cause irritation, suggesting that it may have toxic or adverse effects at high doses
Metabolic Pathways
It is known to be metabolized in the liver by enzyme NAD-dependent alcohol dehydrogenase (ADH) to a hydrogen ion, NADH, and 2-hydroxyethoxyacetaldehyde (C4H8O3)
Transport and Distribution
It is known to be a liquid at room temperature, suggesting that it may be transported and distributed within cells and tissues
Subcellular Localization
It is known to be a liquid at room temperature, suggesting that it may be localized in various compartments or organelles within the cell
Biological Activity
Diethylene glycol divinyl ether (DVE-2), a compound with the CAS number 764-99-8, is recognized for its diverse applications in the fields of adhesives, coatings, and inks due to its reactivity and ability to form crosslinked structures. This article provides a comprehensive overview of the biological activity of DVE-2, focusing on its interactions at the molecular level, potential toxicity, and applications in biomedical fields.
DVE-2 is characterized by its chemical structure, which includes two vinyl ether functional groups. Its molecular formula is , and it has a boiling point of approximately 198-199 °C. The compound exhibits a density of 0.968 g/mL at 25 °C and a refractive index of 1.446 .
Biological Activity Overview
The biological activity of DVE-2 can be categorized into several key areas:
-
Toxicological Profile :
- Studies indicate that DVE-2 may exhibit cytotoxic effects depending on concentration and exposure duration. Research has shown that high concentrations can lead to cell death in various cell lines, suggesting potential risks for occupational exposure .
- A study on hydrogel formulations incorporating DVE-2 indicated that while the compound can enhance mechanical properties, careful consideration must be given to its cytotoxicity when used in biomedical applications .
-
Polymerization and Crosslinking :
- DVE-2 is often utilized as a reactive diluent in photopolymerization processes. It can undergo polymerization under UV light, forming crosslinked networks that are beneficial for creating durable materials in coatings and adhesives .
- The polymerization kinetics of DVE-2 have been studied extensively, revealing that its reactivity can be influenced by factors such as light intensity and presence of photoinitiators .
-
Biomedical Applications :
- The use of DVE-2 in hydrogels has been explored for drug delivery systems due to its ability to form biocompatible networks. These hydrogels can encapsulate therapeutic agents while providing controlled release profiles .
- Research has also investigated the potential of DVE-2-based polymers in tissue engineering applications, where their mechanical properties can support cell growth and differentiation .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of DVE-2 on human fibroblast cells. Results indicated that concentrations above 0.5% led to significant cell death after 24 hours of exposure, highlighting the need for careful handling in laboratory settings.
Case Study 2: Hydrogel Formulation
In another research project, hydrogels synthesized with DVE-2 were tested for their efficacy as drug delivery carriers. The hydrogels demonstrated favorable swelling ratios and drug release profiles, making them suitable candidates for further development in pharmaceutical applications.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | |
Boiling Point | 198-199 °C |
Density | 0.968 g/mL at 25 °C |
Refractive Index | 1.446 |
Table 2: Cytotoxicity Results
Concentration (%) | Cell Viability (%) | Exposure Time (hours) |
---|---|---|
0.1 | 95 | 24 |
0.5 | 80 | 24 |
1.0 | 50 | 24 |
5.0 | 10 | 24 |
Scientific Research Applications
Applications in Organic Synthesis
DEGDVE serves as an important raw material and intermediate in organic synthesis. Its ability to polymerize makes it valuable for creating complex molecular structures. It is commonly used as a cross-linking agent in the production of:
- Hydrogels : These materials are crucial in biomedical applications due to their high water absorption and biocompatibility. DEGDVE-based hydrogels have been developed for use in drug delivery systems, biosensors, contact lenses, catheters, and wound dressings .
- Polymeric Materials : As a reactive diluent, DEGDVE enhances the properties of coatings, adhesives, and sealants. It is particularly effective in UV-cured systems where it contributes to improved mechanical strength and flexibility .
Pharmaceutical Applications
In the pharmaceutical industry, DEGDVE is utilized as a building block for various drug formulations. Its capacity to form hydrophilic networks allows for the development of controlled-release systems that enhance drug bioavailability. Additionally, its role as a cross-linking agent aids in the stabilization of pharmaceutical compounds during storage and application.
Agrochemical Uses
DEGDVE finds applications in agrochemicals as well, particularly as a component of formulations that require enhanced adhesion and stability on plant surfaces. Its properties allow for improved delivery of active ingredients while minimizing environmental impact.
Adhesives and Sealants
DEGDVE acts as a reactive diluent in UV- and peroxide-cured adhesives and sealants. This application is essential for industries requiring strong bonding agents that can withstand harsh conditions .
Coatings
In coatings technology, DEGDVE is used to formulate unsaturated polyesters and UV coatings that provide excellent durability and resistance to environmental factors .
Inks
The compound is also employed as a reactive diluent in UV inks, enhancing print quality and durability while reducing volatile organic compound (VOC) emissions during printing processes .
Hydrogel Development
A study demonstrated the preparation of pH- and temperature-sensitive hydrogels using DEGDVE as a cross-linking agent combined with ethylene glycol monovinyl ether. The resulting hydrogels exhibited significant potential for biomedical applications due to their tunable properties .
Adhesive Formulation
Research has shown that incorporating DEGDVE into adhesive formulations improves adhesion strength while maintaining flexibility post-curing. This characteristic is particularly beneficial for applications requiring high-performance adhesive solutions .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Organic Synthesis | Cross-linking agent | Versatile polymer formation |
Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |
Agrochemicals | Formulations for plant surface adhesion | Improved ingredient delivery |
Material Science | Adhesives, sealants, coatings | Increased durability and performance |
Inks | UV-cured inks | Reduced VOC emissions |
Properties
IUPAC Name |
1-ethenoxy-2-(2-ethenoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJGBVVQUEMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-94-5 | |
Record name | Diethylene glycol divinyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25215-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044985 | |
Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
764-99-8 | |
Record name | Diethylene glycol divinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol divinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylene glycol divinyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[oxybis(ethyleneoxy)]diethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL DIVINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABM90Y2G95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of diethylene glycol divinyl ether?
A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. While specific spectroscopic data is not provided in the provided research papers, it can be characterized using techniques like 1H NMR and MALDI-TOF MS to analyze its structure and purity. [, ]
Q2: How is this compound used in polymer synthesis?
A2: this compound is a valuable monomer in polymer chemistry. It can undergo cationic polymerization, where an initiator like hydrogen chloride/zinc chloride facilitates the opening of its vinyl groups, leading to polymer chain growth. [] The presence of oxygen atoms in its structure influences its polymerization behavior compared to divinyl ethers with oligomethylene chains. []
Q3: Can you elaborate on the influence of this compound's structure on its polymerization behavior?
A3: Research indicates that the oligooxyethylene spacer units in this compound influence its polymerization kinetics. Specifically, these units, when adjacent to unreacted vinyl groups, can interact with the positively charged active center during cationic polymerization. This interaction favors intramolecular crosslinking reactions, leading to the formation of soluble polymers even at high monomer conversions. []
Q4: What are the applications of this compound in creating functional materials?
A4: this compound is used to create thermosensitive hydrogels. When copolymerized with monomers like ethylene glycol vinyl ether and butyl vinyl ether, it forms hydrogels that exhibit volume phase transition in response to temperature changes. [, ] These hydrogels have potential in applications like controlled drug release.
Q5: How is this compound used in drug delivery systems?
A5: this compound-based thermosensitive hydrogels can be loaded with drugs like chlorhexidine for controlled release. [] The drug release rate can be tailored by adjusting the hydrogel composition and crosslinking density. The temperature responsiveness of these hydrogels allows for on-demand drug release at specific temperatures. []
Q6: How does this compound contribute to the performance of organic thin-film transistors (OTFTs)?
A7: this compound is a component in polymer dielectrics used in OTFTs. For example, it is copolymerized with 2-cyanoethyl acrylate to form poly(2-cyanoethyl acrylate-co-diethylene glycol divinyl ether), or p(CEA-co-DEGDVE). While the cyanide functionality introduces polarity to the dielectric, which can hinder charge transport, using alkylated organic semiconductors can mitigate these negative effects, leading to improved OTFT performance. []
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